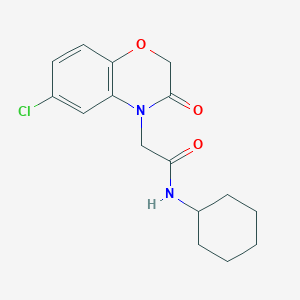![molecular formula C13H13N3O3S2 B4700468 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4700468.png)
4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as ATS and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide involves the inhibition of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many cancer cells and plays a crucial role in the regulation of pH in the tumor microenvironment. Inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which in turn leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide are primarily related to its inhibition of carbonic anhydrase IX. Inhibition of this enzyme leads to a decrease in the pH of the tumor microenvironment, which in turn leads to a decrease in tumor growth and metastasis. ATS has also been shown to have herbicidal activity against several weed species, making it a promising candidate for the development of new herbicides.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide is its potent anticancer and herbicidal activity. This makes it a promising candidate for the development of new cancer therapies and herbicides. However, one of the main limitations of ATS is its complex synthesis method, which requires careful control of reaction conditions to obtain a high yield and purity of the product.
Future Directions
There are several future directions for the research and development of 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide. One of the most promising directions is the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. ATS has shown potent anticancer activity in preclinical studies and has the potential to be developed into a new cancer therapy.
Another promising direction is the development of new herbicides based on the herbicidal activity of ATS. This compound has shown potent herbicidal activity against several weed species and has the potential to be developed into a new herbicide for use in agriculture.
In conclusion, 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide have been discussed in this paper.
Scientific Research Applications
4-[(allylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of ATS is in the field of medicine. ATS has been shown to have potent anticancer activity against a wide range of cancer cell lines. It works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells.
ATS has also been studied for its potential applications in the field of agriculture. It has been shown to have potent herbicidal activity against several weed species, making it a promising candidate for the development of new herbicides.
properties
IUPAC Name |
4-(prop-2-enylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-7-15-21(18,19)11-5-3-10(4-6-11)12(17)16-13-14-8-9-20-13/h2-6,8-9,15H,1,7H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDKEXALUTDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700416.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4700426.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700436.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4700440.png)
![6-fluoro-1-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4700443.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B4700452.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4700454.png)

![3-allyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700458.png)
![3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4700459.png)
![2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4700467.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4700472.png)